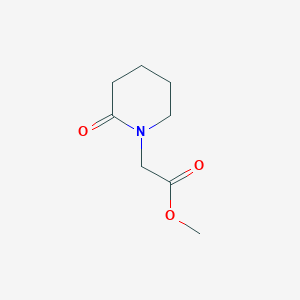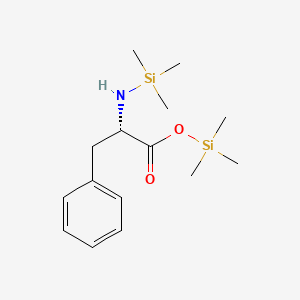
trimethylsilyl (2S)-3-phenyl-2-(trimethylsilylamino)propanoate
Vue d'ensemble
Description
Trimethylsilyl (2S)-3-phenyl-2-(trimethylsilylamino)propanoate is a chemical compound that is widely used in scientific research. This compound is known for its unique properties and has been extensively studied for its applications in various fields.
Applications De Recherche Scientifique
- Application : Trimethylsilyl (2S)-3-phenyl-2-(trimethylsilylamino)propanoate serves as an effective reagent for forming TMSE esters directly from carboxylic acids. Unlike traditional methods that rely on carbodiimide reagents or Mitsunobu conditions, this compound allows promoter-free esterification without significant waste streams .
- Application : Trimethylsilyl (2S)-3-phenyl-2-(trimethylsilylamino)propanoate could potentially participate in radical reactions, such as reductions or hydrosilylation, due to its radical character. Investigating its behavior in radical chemistry could reveal novel synthetic pathways .
- Application : Researchers have obtained microstructured thin films based on cellulose by UV-irradiating acid-labile trimethylsilyl cellulose thin films in the presence of N-hydroxynaphthalimide triflate as a photoacid generator. This application highlights the compound’s potential in materials science and photoreactive systems .
Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate
Radical-Based Reactions
Photoregeneration of Trimethylsilyl Cellulose Thin Films
Mécanisme D'action
Target of Action
Trimethylsilyl (2S)-3-phenyl-2-(trimethylsilylamino)propanoate, also known as N,O-bis-tms-l-phenylalanine, is a derivative of the essential amino acid phenylalanine . The primary targets of this compound are likely to be the same as those of phenylalanine, which include the synthesis pathways of the neurotransmitters norepinephrine and dopamine .
Mode of Action
It’s known that trimethylsilyl groups are used in organic chemistry to increase the volatility of compounds, making them more amenable to analysis by gas chromatography or mass spectrometry . This suggests that the trimethylsilyl groups in N,O-bis-tms-l-phenylalanine could potentially enhance its interaction with its targets.
Biochemical Pathways
The biochemical pathways affected by N,O-bis-tms-l-phenylalanine are likely to be similar to those affected by phenylalanine. Phenylalanine is a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Therefore, N,O-bis-tms-l-phenylalanine could potentially influence these pathways, affecting the levels of these neurotransmitters in the brain.
Pharmacokinetics
Trimethylsilyl groups are known to increase the volatility of compounds, which could potentially enhance their absorption and distribution
Result of Action
Given its similarity to phenylalanine, it could potentially influence the levels of the neurotransmitters norepinephrine and dopamine in the brain . This could have various effects on mood and cognition, as these neurotransmitters are involved in a wide range of neurological processes.
Propriétés
IUPAC Name |
trimethylsilyl (2S)-3-phenyl-2-(trimethylsilylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO2Si2/c1-19(2,3)16-14(15(17)18-20(4,5)6)12-13-10-8-7-9-11-13/h7-11,14,16H,12H2,1-6H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNFNBPPSFIIBG-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC(CC1=CC=CC=C1)C(=O)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)N[C@@H](CC1=CC=CC=C1)C(=O)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



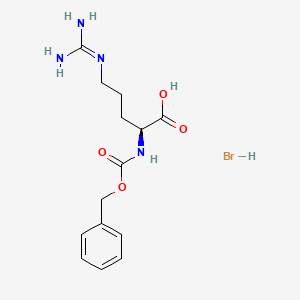
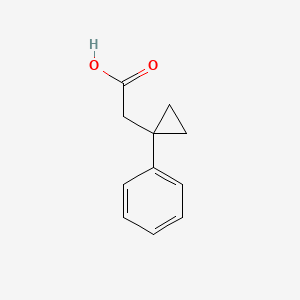
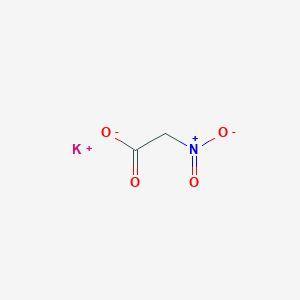

![3-[(Phenylacetyl)amino]benzoic acid](/img/structure/B3152395.png)
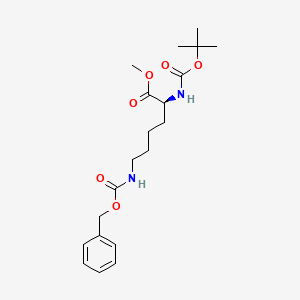

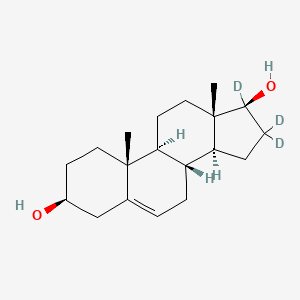
![(1R,2R,6S,7S)-10-Oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B3152424.png)
![(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone](/img/structure/B3152429.png)

